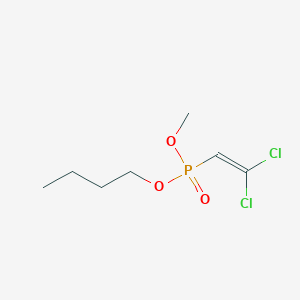
Butyl methyl (2,2-dichloroethenyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl methyl (2,2-dichloroethenyl)phosphonate: is an organophosphorus compound with the molecular formula C7H13Cl2O3P. This compound contains a phosphonate group, which is characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom. The presence of the 2,2-dichloroethenyl group adds unique chemical properties to the molecule, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butyl methyl (2,2-dichloroethenyl)phosphonate typically involves the reaction of a suitable phosphonate precursor with butyl and methyl groups under controlled conditions. One common method involves the use of Grignard reagents, where the corresponding chlorophosphines react with organomagnesium compounds to form the desired phosphonate . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Butyl methyl (2,2-dichloroethenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphine oxides.
Reduction: Reduction reactions can convert the phosphonate to phosphine derivatives.
Substitution: The chlorine atoms in the 2,2-dichloroethenyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or neutral conditions.
Major Products Formed:
Oxidation: Phosphonic acids and phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Butyl methyl (2,2-dichloroethenyl)phosphonate is used as a precursor in the synthesis of more complex organophosphorus compounds. It serves as a building block in the development of new ligands for catalysis and materials science .
Biology and Medicine: In biological research, phosphonates are studied for their potential as enzyme inhibitors and antiviral agents. The unique structure of this compound makes it a candidate for investigating its interactions with biological molecules .
Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of butyl methyl (2,2-dichloroethenyl)phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing it to bind to enzymes and other proteins that recognize phosphate groups. This binding can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
- Dimethyl (2,2-dichloroethenyl)phosphonate
- Diethyl (2,2-dichloroethenyl)phosphonate
- Butyl ethyl (2,2-dichloroethenyl)phosphonate
Uniqueness: Butyl methyl (2,2-dichloroethenyl)phosphonate is unique due to its specific combination of butyl and methyl groups, which influence its solubility, reactivity, and interaction with other molecules. Compared to similar compounds, it may exhibit different physical properties and biological activities, making it valuable for specific applications .
Properties
CAS No. |
61716-83-4 |
|---|---|
Molecular Formula |
C7H13Cl2O3P |
Molecular Weight |
247.05 g/mol |
IUPAC Name |
1-[2,2-dichloroethenyl(methoxy)phosphoryl]oxybutane |
InChI |
InChI=1S/C7H13Cl2O3P/c1-3-4-5-12-13(10,11-2)6-7(8)9/h6H,3-5H2,1-2H3 |
InChI Key |
UJJXVZFYISDDTM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(C=C(Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















